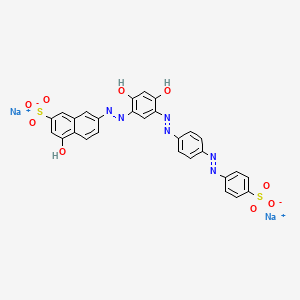

Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Description

Historical Context and Development

Congo red originated in 19th-century Germany during the synthetic dye revolution. Patented by AGFA Corporation in March 1885, its name reflected geopolitical branding strategies tied to the Berlin West Africa Conference, which addressed trade in the Congo Basin. Initially marketed for textile dyeing, its utility expanded rapidly:

- Textile Industry : As the first direct dye, it bonded to cellulose without mordants, revolutionizing fabric coloration. AGFA’s patent monopoly triggered legal battles over intellectual property, culminating in precedent-setting court rulings.

- Scientific Adoption : By 1886, researchers repurposed Congo red as a pH indicator and histologic stain. Its affinity for amyloid fibrils—demonstrated via apple-green birefringence under polarized light—established it as a diagnostic gold standard for amyloidosis.

Systematic IUPAC Nomenclature Analysis

The compound’s IUPAC name encodes its intricate structure:

- Core Framework : A naphthalene sulfonate backbone with three azo (-N=N-) linkages.

- Substituents : Hydroxyl (-OH) groups at positions 2, 4, and 4', and sulfonate (-SO₃⁻) groups at positions 2' and 4''.

- Systematic Breakdown :

Structural Formula :

$$ \text{C}{32}\text{H}{22}\text{N}6\text{Na}2\text{O}6\text{S}2 $$

Molecular Weight : 696.66 g/mol.

Academic Significance in Supramolecular Chemistry

Congo red’s planar, conjugated structure enables unique non-covalent interactions:

Key applications include:

Research Domains in Modern Coordination Chemistry

Congo red serves as a polydentate ligand in metal complexes:

Metal Coordination Sites :

- Sulfonate oxygens.

- Azo nitrogens.

- Phenolic hydroxyls.

Notable Studies :

- Decolorization Kinetics : Shewanella xiamenensis G5-03 degrades Congo red via azo bond reduction, following Michaelis-Menten kinetics ($$V{\text{max}} = 111.11\ \text{mg L}^{-1}\ \text{h}^{-1}$$, $$Km = 448.3\ \text{mg L}^{-1}$$).

- Lanthanide Complexes : Europium(III) complexes exhibit enhanced luminescence for biosensing applications.

Table 1 : Kinetic Parameters of Congo Red Decolorization by Shewanella xiamenensis G5-03

| Parameter | Value |

|---|---|

| $$V_{\text{max}}$$ | 111.11 mg L⁻¹ h⁻¹ |

| $$K_m$$ | 448.3 mg L⁻¹ |

| Optimal pH | 10.0 |

| Optimal Temperature | 30–35°C |

Properties

CAS No. |

85959-24-6 |

|---|---|

Molecular Formula |

C28H18N6Na2O9S2 |

Molecular Weight |

692.6 g/mol |

IUPAC Name |

disodium;7-[[2,4-dihydroxy-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C28H20N6O9S2.2Na/c35-26-13-22(45(41,42)43)12-16-11-20(7-10-23(16)26)32-34-25-14-24(27(36)15-28(25)37)33-31-18-3-1-17(2-4-18)29-30-19-5-8-21(9-6-19)44(38,39)40;;/h1-15,35-37H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |

InChI Key |

LBJBLMVXDSVDBJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=CC(=CC(=C5C=C4)O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Overview of Synthesis

The synthesis of this compound typically involves diazotization and coupling reactions, which are standard procedures for creating azo dyes. These processes ensure the formation of the complex azo linkages responsible for the compound's color properties.

Key Steps in the Preparation

-

- The process begins with the diazotization of aromatic amines (e.g., sulfonated aniline derivatives). This involves treating the amine with sodium nitrite in an acidic medium (usually hydrochloric acid) at low temperatures (0–5°C).

- The reaction generates diazonium salts, which are highly reactive intermediates essential for azo coupling.

-

- The diazonium salt is coupled with a phenolic compound such as 2,4-dihydroxybenzene or 4-hydroxynaphthalene. This reaction occurs in an alkaline medium (commonly sodium hydroxide solution) to stabilize the phenoxide ion, which acts as a nucleophile.

- Multiple coupling steps are performed sequentially to achieve the desired structure with three azo linkages.

-

- Sulfonation is carried out to enhance water solubility and dyeing properties. Sulfonic acid groups are introduced into the molecule either during or after the coupling reaction using reagents like sulfuric acid or sodium sulfite.

Neutralization and Isolation :

- The final product is neutralized with sodium hydroxide to form the disodium salt.

- The compound is then purified through recrystallization or filtration techniques to remove impurities.

Reaction Conditions

The preparation requires precise control of reaction conditions to ensure high yield and purity:

- Temperature : Diazotization reactions are conducted at low temperatures (0–5°C), while coupling reactions may be performed at slightly higher temperatures (10–25°C).

- pH Control : Acidic conditions are maintained during diazotization, while alkaline conditions are necessary for coupling.

- Reaction Time : Each step requires careful monitoring to avoid decomposition or side reactions.

Raw Materials

The following raw materials are essential for synthesis:

- Sulfonated aniline derivatives

- Sodium nitrite

- Hydrochloric acid

- Phenolic compounds (e.g., 2,4-dihydroxybenzene)

- Sodium hydroxide

- Sulfuric acid or sodium sulfite

Data Table: Reaction Parameters

| Step | Reagents Used | Temperature Range | pH Range | Reaction Time |

|---|---|---|---|---|

| Diazotization | Sodium nitrite, HCl | 0–5°C | Acidic | 30–60 minutes |

| Azo Coupling | Phenolic compounds, NaOH | 10–25°C | Alkaline | 1–2 hours |

| Sulfonation | Sulfuric acid or sodium sulfite | Ambient | Neutral | Variable |

| Neutralization | Sodium hydroxide | Ambient | Neutral | Variable |

Challenges in Synthesis

The preparation process can face challenges such as:

- Formation of by-products during diazotization and coupling.

- Difficulty in achieving complete sulfonation.

- Sensitivity of diazonium salts to decomposition under improper conditions.

Research Findings

Recent studies have focused on optimizing reaction conditions to improve yield and reduce environmental impact:

- Use of alternative solvents for greener synthesis.

- Development of continuous flow reactors for better temperature and pH control.

Chemical Reactions Analysis

Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can be reduced to break the azo bonds, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Scientific Research Applications

Applications in Dye Chemistry

Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is primarily used as a dye in various applications:

Textile Industry

Azo dyes are widely used in the textile industry due to their vibrant colors and ability to bond with fabrics. This compound can be employed to dye synthetic fibers, providing bright and long-lasting colors. Its sulfonate groups enhance solubility in water, making it suitable for dyeing processes that require aqueous solutions .

Food Industry

In the food industry, azo dyes are often utilized as colorants. The compound's stability and non-toxic nature make it a potential candidate for use in food products, although regulatory approval is necessary before its application .

Cosmetic Products

The compound can also find applications in cosmetics as a coloring agent. Its ability to produce stable colors under varying conditions is advantageous for cosmetic formulations .

Water Treatment

Due to its chemical structure, this azo compound can be investigated for its potential use in water treatment processes. Azo dyes are known to be persistent pollutants; hence, studying their degradation mechanisms can lead to better methods for water purification and pollutant removal .

Ecotoxicology Studies

Research into the ecotoxicological effects of azo dyes is crucial for understanding their environmental impact. The compound can serve as a model for studying the toxicity of similar compounds on aquatic life, helping in the assessment of risks associated with dye pollution .

Drug Delivery Systems

The unique properties of azo compounds allow them to be used in drug delivery systems where controlled release is necessary. The azo bond can be cleaved under specific conditions (e.g., pH changes), making it useful for targeted drug delivery applications .

Diagnostic Applications

This compound can also be explored for use in diagnostic assays due to its ability to produce colorimetric changes when interacting with specific biomolecules. Such properties are beneficial for developing sensitive detection methods in clinical diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate involves its ability to bind to specific molecular targets. The azo groups in the compound interact with proteins and other biomolecules, leading to staining and visualization under specific conditions .

Comparison with Similar Compounds

Key Observations :

- DR81 has a higher molecular weight (723.67 g/mol) compared to simpler analogues (e.g., 452.37 g/mol in ), which enhances its binding affinity to fabrics but reduces biodegradability .

- Nitro (-NO₂) substituents (e.g., in ) increase electron-withdrawing effects, shifting absorption maxima to longer wavelengths (bathochromic shift) but raising toxicity concerns .

- Amino (-NH₂) groups (e.g., in ) improve solubility and lightfastness but may reduce chemical stability under acidic conditions .

Application and Performance

| Property | DR81 | Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]... (CAS 72828-77-4) | Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]... (CAS 70210-24-1) |

|---|---|---|---|

| Primary Use | Textile dyeing (cotton, silk) | Hair dyes, inks | Leather dyeing, plastics |

| Solubility (Water) | High (≥100 g/L at 25°C) | Moderate (~50 g/L) | Low (~10 g/L) |

| Lightfastness | Moderate | High | Low |

| Biodegradability | Low (persistent in wastewater) | Moderate | Very low |

| Toxicity | Non-mutagenic (studies limited) | Potential mutagen (nitro groups) | High (nitro derivatives) |

Notes:

- DMS2) can decolorize it via azoreductase activity .

- Nitro-containing analogues (e.g., CAS 70210-24-1) show higher toxicity due to nitroso byproducts .

Stability and Environmental Impact

- Thermal Stability : DR81 decomposes at ~300°C, whereas nitro-substituted derivatives (e.g., CAS 70210-24-1) degrade at lower temperatures (~250°C) due to nitro group instability .

- Photostability: Amino-substituted dyes (e.g., CAS 72828-77-4) exhibit superior resistance to UV degradation compared to DR81 .

- Environmental Persistence : DR81’s sulfonate groups resist hydrolysis, leading to accumulation in aquatic systems. In contrast, hydroxyl-rich analogues (e.g., CAS 2783-94-0) are more prone to oxidative degradation .

Biological Activity

Disodium 7-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate, commonly referred to as a reactive azo dye, is notable for its complex structure and potential biological activities. The compound is characterized by its molecular formula , with a CAS number of 85959-24-6. This article explores its biological activity, including toxicological effects, potential applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound features multiple azo groups (-N=N-) linked to a naphthalene sulfonate framework, contributing to its color properties and reactivity. Its structural complexity allows it to interact with various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 692.58686 g/mol |

| CAS Number | 85959-24-6 |

| EINECS Number | 289-015-3 |

Toxicological Effects

Research indicates that azo dyes can exhibit various toxicological effects, particularly due to their potential to form carcinogenic amines upon reduction in biological systems. Studies have shown that certain azo compounds can disrupt endocrine functions and may be linked to reproductive toxicity. For instance, the compound's structural similarity to known carcinogens raises concerns regarding its safety in consumer products.

- Endocrine Disruption : Azo dyes have been implicated in endocrine disruption, affecting hormone levels and reproductive health in both humans and wildlife. This is particularly concerning for compounds that can be metabolized into more toxic forms.

- Genotoxicity : Some studies have reported that azo dyes can cause DNA damage through oxidative stress mechanisms. The presence of sulfonate groups may influence the solubility and bioavailability of the dye, impacting its interaction with cellular components.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of azo dyes suggest that they may possess significant antibacterial and antifungal activities. The azo moiety is often responsible for this activity due to its ability to interfere with microbial cell processes.

- Case Study : A study assessing the antimicrobial efficacy of various azo dyes found that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The effectiveness was attributed to the disruption of cellular membranes and interference with metabolic pathways.

Applications

Due to its vibrant color properties and potential biological activities, this compound is utilized in several industries:

- Textiles : Used extensively as a dye for fabrics due to its strong colorfastness.

- Food Industry : Employed as a coloring agent in food products; however, safety assessments are critical due to potential health risks.

- Pharmaceuticals : Investigated for potential applications in drug delivery systems owing to its ability to interact with biological molecules.

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains multiple azo (-N=N-) linkages, sulfonate (-SO₃⁻) groups, and hydroxyl (-OH) substituents. The azo groups enable π-conjugation and redox activity, while sulfonate groups enhance water solubility and stability via ionic interactions. The hydroxyl groups participate in hydrogen bonding and metal coordination, making the compound suitable for applications in dye chemistry or sensor development .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Identifies absorbance maxima linked to azo chromophores (typically 400-600 nm) and monitors pH-dependent tautomerism .

- NMR : ¹H and ¹³C NMR resolve aromatic proton environments and confirm sulfonate substitution patterns .

- FT-IR : Detects -OH (3200-3600 cm⁻¹), -N=N- (1450-1600 cm⁻¹), and -SO₃⁻ (1030-1230 cm⁻¹) functional groups .

Q. How does the compound’s solubility profile impact experimental design?

The disodium sulfonate groups confer high aqueous solubility, enabling homogeneous reactions in polar solvents. However, aggregation may occur in high-ionic-strength buffers, requiring dynamic light scattering (DLS) or fluorescence quenching studies to assess colloidal stability .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction yield during synthesis?

- Diazotization : Use stoichiometric NaNO₂/HCl at 0–5°C to stabilize diazonium intermediates. Excess nitrite can lead to byproducts .

- Coupling Conditions : Maintain pH 8–10 (alkaline) to deprotonate hydroxyl groups on coupling partners, enhancing electrophilic substitution efficiency. Monitor reaction progress via TLC or HPLC .

- Purification : Employ ion-exchange chromatography to separate sulfonated products from unreacted precursors .

Q. What strategies resolve contradictions in stability data under varying pH?

- Controlled Degradation Studies : Perform accelerated stability testing at extreme pH (e.g., pH 2 and 12) to identify degradation pathways (e.g., azo bond cleavage or sulfonate hydrolysis) .

- Computational Modeling : Use density functional theory (DFT) to predict protonation states and bond dissociation energies, correlating with experimental stability trends .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Molecular Docking : Simulate binding affinity with proteins (e.g., serum albumin) using software like AutoDock Vina, focusing on sulfonate and hydroxyl interactions with lysine/arginine residues .

- MD Simulations : Assess solvation dynamics and conformational stability in physiological buffers (e.g., PBS) over nanosecond timescales .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze competitive metal-ion binding?

- Titration Calorimetry (ITC) : Quantify binding constants (Kd) for metal ions (e.g., Cu²⁺, Fe³⁺) interacting with hydroxyl/sulfonate groups .

- Competitive Assays : Use EDTA as a chelator to displace bound metals, monitored via UV-Vis or fluorescence spectroscopy .

Q. What methods validate the compound’s purity for publication-grade research?

- HPLC-MS : Confirm molecular ion peaks (e.g., m/z ≈ 800–900 for the parent ion) and rule out sulfonate hydrolysis products .

- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values derived from the molecular formula .

Comparative Studies

Q. How does this compound differ from structurally related azo dyes in photostability?

The extended conjugation from multiple azo groups and electron-withdrawing sulfonates reduces HOMO-LUMO gaps, increasing UV absorption but potentially accelerating photodegradation. Compare with simpler analogs (e.g., sunset yellow) using accelerated light-exposure tests .

Q. What role do substituent positions play in altering redox properties?

- Ortho Hydroxyl Groups : Facilitate intramolecular hydrogen bonding, stabilizing oxidized states and shifting redox potentials by 50–100 mV .

- Para Sulfonates : Delocalize negative charge, reducing electrostatic repulsion during electron transfer reactions .

Methodological Challenges

Q. How can researchers mitigate batch-to-batch variability in synthesis?

Q. What advanced techniques characterize aggregation behavior in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.